molecular formula C20H24Cl3N3 B13771961 Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride CAS No. 57647-41-3

Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride

Cat. No.: B13771961
CAS No.: 57647-41-3
M. Wt: 412.8 g/mol
InChI Key: KZJACFOFOFGQGI-UHFFFAOYSA-N
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Description

This compound is a substituted indole derivative with a complex structure featuring:

  • 5-chloro substitution on the indole ring.
  • 3-(p-chlorophenyl) group, introducing a halogenated aryl moiety.
  • 1-((3-(dimethylamino)propyl)methylamino) side chain, providing a tertiary amine functionalized alkyl chain.
  • Hydrochloride salt form, enhancing solubility and stability .

Its synthesis likely involves multi-step functionalization of the indole core, analogous to methods described for related compounds (e.g., coupling of halogenated aldehydes with amine-containing reagents) .

Properties

CAS No.

57647-41-3

Molecular Formula

C20H24Cl3N3

Molecular Weight

412.8 g/mol

IUPAC Name

3-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-methylamino]propyl-dimethylazanium;chloride

InChI

InChI=1S/C20H23Cl2N3.ClH/c1-23(2)11-4-12-24(3)25-14-19(15-5-7-16(21)8-6-15)18-13-17(22)9-10-20(18)25;/h5-10,13-14H,4,11-12H2,1-3H3;1H

InChI Key

KZJACFOFOFGQGI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired substitution pattern.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Indole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxindoles or other oxidized products.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Indole derivatives, including the compound , have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substitution patterns and physicochemical properties:

Compound Name & Source (Evidence ID) Substituents Key Features
Target Compound (Main focus) - 5-Cl, 3-(p-Cl-phenyl), 1-((3-(dimethylamino)propyl)methylamino), HCl Hydrochloride salt; dual chloro substitution enhances lipophilicity and potential receptor affinity .
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride - 5-Cl, 3-phenyl, 1-(bis(3-(dimethylamino)propyl)amino), di-HCl Dihydrochloride form; phenyl vs. p-Cl-phenyl at position 3 alters electronic properties.
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole - 7-Cl, 3-(imidazolyl) Imidazole substitution at position 3; lacks amine side chain; lower solubility (non-salt form).
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole - 5-Cl, 3-(pyrrolidinyl) Pyrrolidine ring at position 3; no cationic side chain; neutral at physiological pH.
3-(2-Aminoethyl)-5-methylindole hydrochloride - 5-CH3, 3-(2-aminoethyl), HCl Smaller amine side chain; methyl vs. chloro substitution modulates metabolic stability.
Alfuzosin Hydrochloride - Quinazoline core with methoxy and amino groups; tetrahydrofuranamide Clinically used α1-adrenergic antagonist; highlights the importance of hydrochloride salts in drug design.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The p-chlorophenyl group at position 3 in the target compound likely enhances hydrophobic interactions in receptor binding compared to phenyl or imidazolyl groups . non-amine analogs (e.g., pyrrolidinyl-substituted indoles) .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., target compound, alfuzosin) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .

Halogenation Patterns :

  • Chlorine at position 5 (target) vs. 7 (’s compound 93) may influence steric hindrance and electronic effects, altering binding to enzymatic targets .

Synthetic Challenges: Multi-step synthesis is required for introducing the dimethylamino-propyl side chain, as seen in analogs from and , which use p-toluenesulfonylmethyl isocyanide for imidazole ring formation .

Notes

Synthetic Complexity : The target compound’s synthesis likely demands precise control over regioselectivity and purification, as evidenced by column chromatography and recrystallization steps in analogous syntheses .

Stability Considerations : Hydrochloride salts are prone to hygroscopicity; storage conditions must mitigate hydrolysis or degradation.

Safety and Toxicity : Chlorinated aromatic systems (e.g., p-chlorophenyl) may pose metabolic challenges, requiring further in vitro toxicity profiling.

Biological Activity

Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is notable for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The chemical formula for this compound is C20H24Cl3N3C_{20}H_{24}Cl_3N_3. Its structural features include a chloro-substituted indole core and a dimethylamino propyl side chain, which are critical for its biological activity. The presence of chlorine atoms is known to enhance the lipophilicity and biological potency of compounds.

Anticancer Activity

Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) revealed that similar indole compounds demonstrated IC50 values in the nanomolar range against several tumor cell lines, including AA8 and SKOV3 . For instance, a related compound showed an IC50 of 1.3 nM against AA8 cells, highlighting the potential of indole-based drugs in cancer therapy.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. A series of studies have shown that halogenated indoles possess enhanced antibacterial activity against gram-positive bacteria and mycobacterial strains. Specifically, derivatives with chlorine substitutions were found to be more effective than their non-halogenated counterparts . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Studies and Research Findings

  • Cytotoxicity Studies : In one study, various indole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions exhibited significantly higher cytotoxicity compared to others, suggesting that the structure of the side chains plays a crucial role in determining activity .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of chlorinated indoles against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, making them promising candidates for further development .

Comparative Data Table

Compound NameStructureIC50 (nM)Activity TypeTarget
Compound AIndole derivative1.3CytotoxicityAA8 cells
Compound BChlorinated indole0.09AntibacterialMRSA
Compound CNon-halogenated indole>100Low activityVarious

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